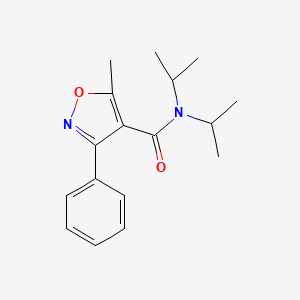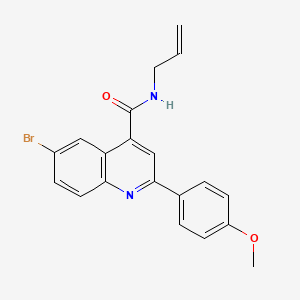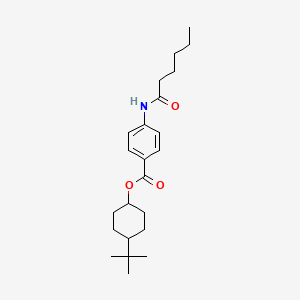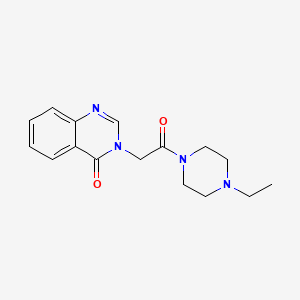![molecular formula C28H32N2O B14951968 1-[2-(4-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B14951968.png)
1-[2-(4-methylphenoxy)ethyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of substituents: The phenoxyethyl and phenylethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and phenols.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing the temperature, pressure, and reaction time.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality control: Ensuring the product meets the required specifications through rigorous testing and analysis.
化学反应分析
Types of Reactions
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, phenols, and appropriate catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its use in drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as anti-inflammatory or antimicrobial actions. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole core.
Phenylbenzimidazole: A derivative with a phenyl group attached to the benzimidazole core.
Uniqueness
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
分子式 |
C28H32N2O |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
1-[2-(4-methylphenoxy)ethyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole |
InChI |
InChI=1S/C28H32N2O/c1-20(2)19-23-11-13-24(14-12-23)22(4)28-29-26-7-5-6-8-27(26)30(28)17-18-31-25-15-9-21(3)10-16-25/h5-16,20,22H,17-19H2,1-4H3 |
InChI 键 |
VCKOHXSGTAVHOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)C4=CC=C(C=C4)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[4-(4-chlorophenoxy)butyl]-1H-benzotriazole](/img/structure/B14951902.png)
![6-chloro-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14951906.png)
![2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B14951911.png)

![N-(4-ethoxyphenyl)-2-methoxy-N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B14951937.png)


![2-[(E)-(2-phenylhydrazinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B14951961.png)



